molecular formula C17H17N3OS B10899046 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B10899046
M. Wt: 311.4 g/mol
InChI Key: DAEKFZFLRXXQDH-UHFFFAOYSA-N
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Description

2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-METHYLPHENYL)ACETAMIDE typically involves the condensation of 2-mercapto-5-methylbenzimidazole with 2-chloro-N-(2-methylphenyl)acetamide . The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to inhibit microtubule polymerization, which disrupts cell division and leads to cell death. This mechanism is particularly relevant in its anticancer and antiparasitic activities . Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of a benzimidazole ring, a sulfanyl group, and a substituted acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H17N3OS/c1-11-7-8-14-15(9-11)20-17(19-14)22-10-16(21)18-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

DAEKFZFLRXXQDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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